molecular formula C18H17N3O3S B12132894 N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide

N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide

Cat. No.: B12132894
M. Wt: 355.4 g/mol
InChI Key: IVEUBKKWIHCLDZ-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate to form the ethylsulfamoyl derivative. This intermediate is then reacted with 2-chloroquinoline-4-carboxylic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. The compound may also interfere with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide is unique due to the presence of the ethylsulfamoyl group, which enhances its solubility and bioavailability. This modification also contributes to its specific interactions with molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide

InChI

InChI=1S/C18H17N3O3S/c1-2-19-25(23,24)15-10-8-14(9-11-15)20-18(22)17-12-7-13-5-3-4-6-16(13)21-17/h3-12,19H,2H2,1H3,(H,20,22)

InChI Key

IVEUBKKWIHCLDZ-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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